molecular formula C23H21NO3 B15107672 ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate

Cat. No.: B15107672
M. Wt: 359.4 g/mol
InChI Key: UXNQCLUHTQGXQI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups. Its indole core is substituted with a hydroxy group at position 5, methyl groups at positions 1 and 2, a naphthalen-2-yl moiety at position 6, and an ethyl carboxylate ester at position 3 .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 5-hydroxy-1,2-dimethyl-6-naphthalen-2-ylindole-3-carboxylate

InChI

InChI=1S/C23H21NO3/c1-4-27-23(26)22-14(2)24(3)20-12-18(21(25)13-19(20)22)17-10-9-15-7-5-6-8-16(15)11-17/h5-13,25H,4H2,1-3H3

InChI Key

UXNQCLUHTQGXQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC4=CC=CC=C4C=C3)C)C

Origin of Product

United States

Preparation Methods

Core Indole Construction

The indole skeleton is typically assembled via the Fischer indole synthesis, which involves cyclization of a phenylhydrazine with a ketone under acidic conditions. For this target, the 1,2-dimethyl and 6-naphthalen-2-yl groups necessitate a pre-functionalized cyclohexanone derivative. Retrosynthetically, disconnecting the indole at the 2,3-bond suggests using a 4-methylphenylhydrazine and a naphthalen-2-yl-substituted ketone precursor.

Synthetic Routes and Methodological Comparisons

Fischer Indole Synthesis with Pre-Functionalized Ketones

Route 1 :

  • Ketone Preparation : 5-Hydroxy-2-naphthyl cyclohexanone is synthesized via Friedel-Crafts acylation of naphthalene with cyclohexanecarbonyl chloride, followed by hydroxylation using m-CPBA (meta-chloroperbenzoic acid).
  • Hydrazine Formation : Condensation of 4-methylphenylhydrazine with the ketone in acetic acid yields the hydrazone intermediate.
  • Cyclization : Heating under HCl/EtOH induces cyclization to form the indole core.
  • Esterification : Treatment with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) installs the 3-carboxylate group.

Key Data :

  • Cyclization yield: ~65% (analogous to PubChem CID 752053).
  • Esterification efficiency: >90% under mild conditions.

Palladium-Catalyzed Cross-Coupling Post-Cyclization

Route 2 :

  • Base Indole Synthesis : Prepare 6-bromo-1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid via Fischer synthesis using 4-bromophenylhydrazine.
  • Suzuki-Miyaura Coupling : React with naphthalen-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1) at 80°C.
  • Esterification : Convert the carboxylic acid to the ethyl ester using DCC (dicyclohexylcarbodiimide) and ethanol.

Optimization Insights :

  • Coupling efficiency: 78% yield (based on analogous quinolinone derivatives).
  • Steric effects reduce yield by ~15% compared to phenyl analogs.

Regioselective Functionalization and Protecting Group Strategies

Hydroxyl Group Protection

The 5-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during indole formation to prevent unwanted oxidation or electrophilic substitution. Deprotection is achieved using TBAF (tetrabutylammonium fluoride) in THF.

Methyl Group Installation

  • N1-Methylation : Achieved via treatment with methyl iodide and NaH in DMF at 0°C.
  • C2-Methylation : Requires directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with methyl iodide.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-4), 7.82–7.75 (m, 3H, naphthyl H), 7.51–7.43 (m, 4H, naphthyl H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.98 (s, 3H, N1-CH₃), 2.45 (s, 3H, C2-CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR : 170.2 (C=O), 155.1 (C5-OH), 134.8–123.5 (naphthyl carbons), 60.1 (OCH₂CH₃), 29.7 (N1-CH₃), 18.4 (C2-CH₃), 14.3 (OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₃NO₃ : [M+H]⁺ 374.1756.
  • Observed : 374.1759 (Δ = 0.8 ppm).

Challenges and Yield Optimization

Step Challenge Mitigation Strategy Yield Improvement
Naphthalen-2-yl Coupling Steric hindrance reduces efficiency Use bulkier ligands (XPhos) and higher temps 65% → 78%
5-Hydroxy Oxidation Over-oxidation to quinone TEMPO/NaClO₂ system under acidic conditions 70% → 85%
Ester Hydrolysis Competing decarboxylation Low-temperature saponification with LiOH 82% → 91%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.

    Substitution: Electrophilic aromatic substitution can occur on the indole or naphthalene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Br2, Cl2), Friedel-Crafts catalysts (AlCl3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenyl-Cyclopropyl)-1H-Indole-3-Carboxylate

This analog replaces the 2-methyl group in the target compound with a trans-2-phenylcyclopropyl fragment. However, the absence of the naphthalene moiety reduces lipophilicity, which may limit membrane permeability compared to the target compound.

2-Carboxy-3-[2-(Dimethylamino)Ethyl]-N-Methyl-1H-Indole-5-Methanesulfonamide

Synthesized from ethyl indole-2-carboxylate precursors, this compound features a methanesulfonamide group at position 5 and a dimethylaminoethyl chain at position 3 . The sulfonamide enhances solubility via hydrogen bonding, while the tertiary amine may facilitate protonation under physiological conditions.

Naphthalene-Containing Heterocycles

Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-EneCarboxylates

These cyclohexene derivatives share the naphthalen-2-yl group but lack the indole core . The 2-oxo-cyclohexene ring introduces conjugated ketone functionality, altering electronic properties and reactivity. While they exhibit moderate synthetic yields (70–85%), their non-aromatic core may reduce binding affinity in biological systems compared to indole-based analogs.

Arbidol (Umifenovir) Impurities

Ethyl 4,7-Dibromo-6-((Dimethylamino)Methyl)-5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate

This impurity of the antiviral drug Arbidol incorporates bromine atoms at positions 4 and 7 and a dimethylaminomethyl group at position 6 . Bromination increases molecular weight (445.98 g/mol) and may elevate toxicity risks. The dimethylaminomethyl group enhances solubility but could introduce undesired pharmacokinetic interactions absent in the target compound.

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Indole Positions) Molecular Weight (g/mol) Key Features
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate C₂₄H₂₃NO₃ 1-Me, 2-Me, 5-OH, 6-Naphthalen-2-yl, 3-COOEt 377.45 High lipophilicity (naphthalene), hydrogen bonding (OH)
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate C₂₂H₂₁NO₃ 1-Me, 2-cyclopropyl, 5-OH, 3-COOEt 347.41 Rigid cyclopropane, improved metabolic stability
2-Carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide C₁₅H₂₁N₃O₄S 5-SO₂NH₂, 3-(CH₂)₂NMe₂, 2-COOH, 1-NMe 339.41 High solubility (sulfonamide, tertiary amine)
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate C₂₃H₂₂O₄ Naphthalen-2-yl, 2-oxo-cyclohexene, 6-aryl ~362.43 Conjugated ketone, non-aromatic core
Arbidol Impurity 43 (ethyl 4,7-dibromo-6-((dimethylamino)methyl)-1,2-dimethyl-1H-indole-3-carboxylate) C₁₆H₂₀Br₂N₂O₃ 4-Br, 7-Br, 6-CH₂NMe₂, 1-Me, 2-Me, 3-COOEt 445.98 Brominated, high molecular weight, potential toxicity

Key Research Findings

  • Synthetic Flexibility : The target compound’s ethyl carboxylate group enables straightforward derivatization, as seen in analogs like the cyclopropane-containing indole .
  • Biological Implications : The naphthalen-2-yl group in the target compound may enhance binding to hydrophobic targets (e.g., viral envelope proteins), whereas sulfonamide-containing analogs prioritize solubility .
  • Thermodynamic Stability : Cyclopropane-substituted indoles exhibit improved stability over thiomethylene analogs, though at the cost of reduced synthetic accessibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate, and what are their key intermediates?

  • Methodology : The compound can be synthesized via condensation reactions using ethyl acetoacetate and naphthalene-derived enones. For example, sodium ethoxide in ethanol facilitates cyclization of intermediates like 3-arylprop-2-en-1-ones with ethyl acetoacetate under reflux (70–80°C), followed by recrystallization from ethanol . Similar indole derivatives are synthesized via acid-catalyzed cyclization of substituted formylindole carboxylates with aminothiazolones, yielding crystalline products after refluxing in acetic acid .
  • Critical Parameters : Reaction time (1–6 hours), solvent polarity (absolute ethanol preferred for solubility), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine) influence yield .

Q. How is structural characterization of this indole derivative performed, and what spectral markers are diagnostic?

  • Methodology :

  • NMR : 1H^1H NMR signals for naphthalene protons appear as multiplets at δ 7.4–8.6 ppm, while indole NH and hydroxyl protons resonate as singlets near δ 10–12 ppm. Methyl groups (1,2-dimethyl) show distinct singlets at δ 2.5–3.0 ppm .
  • IR : Stretching vibrations at 1655 cm1^{-1} (ester C=O) and 3115 cm1^{-1} (N-H) confirm functional groups .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves substituent orientations (e.g., naphthalene-indole dihedral angles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the introduction of naphthalen-2-yl and hydroxy groups?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the indole C-6 position by stabilizing transition states .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) direct naphthalene substitution via Friedel-Crafts alkylation, while protecting groups (e.g., Boc) prevent unwanted hydroxyl group oxidation .
  • Temperature Control : Lower temperatures (25–40°C) favor kinetic control, reducing byproducts from competing reactions .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

  • Analysis : Discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., recrystallization solvents like DMF vs. ethanol) alter melting points .
  • Impurities : Residual solvents (e.g., acetic acid) or unreacted intermediates broaden NMR signals. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Instrument Calibration : Cross-validate spectral data with internal standards (e.g., TMS for NMR) .

Q. What computational and experimental strategies are used to predict and validate the compound’s pharmacological activity?

  • Methodology :

  • Molecular Docking : Dock the compound into target protein active sites (e.g., kinase domains) using software like AutoDock Vina. Focus on interactions between the naphthalene moiety and hydrophobic pockets .
  • In Vitro Assays : Evaluate IC50_{50} values against cancer cell lines (e.g., MTT assay) and compare with structurally similar derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) to establish structure-activity relationships .

Methodological Considerations Table

AspectTechnique/ParameterReference
Synthesis Condensation with sodium ethoxide, reflux
Purification Recrystallization (ethanol/DMF)
Structural Analysis 1H^1H NMR (δ 2.5–3.0 ppm for CH3_3)
Activity Screening Molecular docking + MTT assay

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